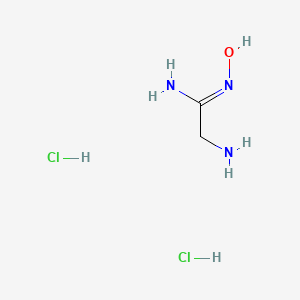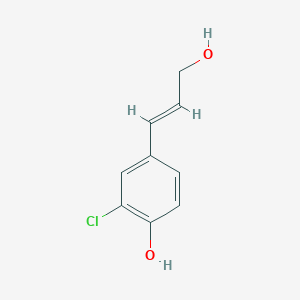
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenol, characterized by the presence of a chlorine atom at the second position and a hydroxyprop-1-en-1-yl group at the fourth position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol typically involves the chlorination of 4-(3-hydroxyprop-1-en-1-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position of the phenol ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-chloro-4-(3-oxoprop-1-en-1-yl)phenol or 2-chloro-4-(3-carboxyprop-1-en-1-yl)phenol.
Reduction: Formation of 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenol derivatives.
科学研究应用
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB and STAT3 pathways, leading to anti-inflammatory and anticancer effects.
相似化合物的比较
4-(3-Hydroxyprop-1-en-1-yl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Methoxy-4-(3-hydroxyprop-1-en-1-yl)phenol: Contains a methoxy group instead of a chlorine atom, which can influence its chemical reactivity and biological activity .
Uniqueness: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is unique due to the presence of both a chlorine atom and a hydroxyprop-1-en-1-yl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the hydroxyprop-1-en-1-yl group contributes to its potential biological activities .
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-chloro-4-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-4,6,11-12H,5H2/b2-1+ |
InChI 键 |
OSXDPXNJKBPXKH-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/CO)Cl)O |
规范 SMILES |
C1=CC(=C(C=C1C=CCO)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


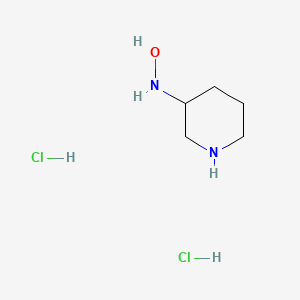
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

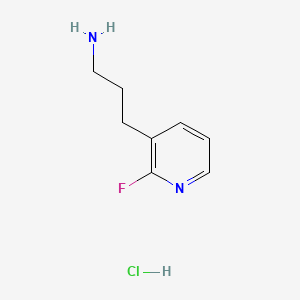
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
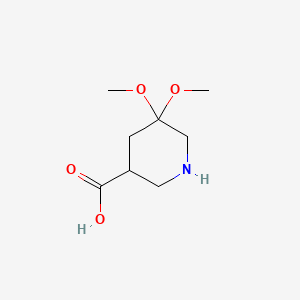
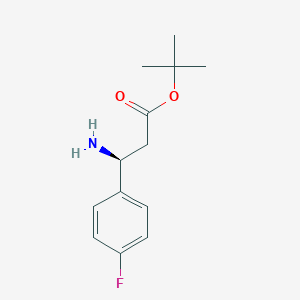
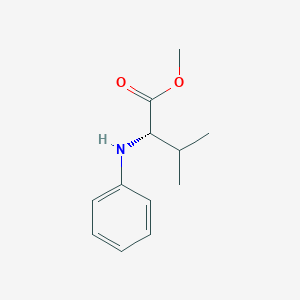
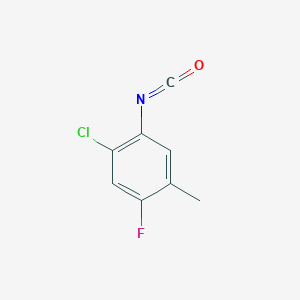
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
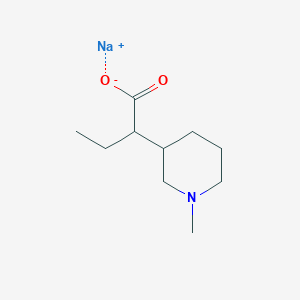
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
